An In-Depth Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
An In-Depth Technical Guide to 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde, a compound of interest in medicinal chemistry and materials science. While specific biological activity and signaling pathway data for this particular molecule are not extensively documented in publicly available literature, this guide outlines a probable synthetic route based on established chemical reactions and discusses the potential applications of ethynylpyridine scaffolds in drug discovery.
Molecular Structure and Properties
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a substituted pyridine derivative. The core structure consists of a pyridine ring with an aldehyde group at the 3-position and a trimethylsilylethynyl group at the 2-position.
Table 1: Molecular Properties of 2-((Trimethylsilyl)ethynyl)nicotinaldehyde
| Property | Value |
| Molecular Formula | C₁₁H₁₃NOSi |
| Molecular Weight | 203.31 g/mol |
| SMILES | O=CC1=C(C#C--INVALID-LINK--(C)C)N=CC=C1 |
| CAS Number | 222167-42-2 |
Synthesis Methodology: The Sonogashira Coupling
The primary synthetic route for preparing 2-((trimethylsilyl)ethynyl)nicotinaldehyde is the Sonogashira coupling reaction. This widely used cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction would involve the coupling of a 2-halonicotinaldehyde (such as 2-chloronicotinaldehyde or 2-bromonicotinaldehyde) with trimethylsilylacetylene.
General Experimental Protocol for Sonogashira Coupling
The following is a generalized experimental protocol for the Sonogashira coupling, which can be adapted for the synthesis of 2-((trimethylsilyl)ethynyl)nicotinaldehyde.[1]
Materials:
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2-Halonicotinaldehyde (e.g., 2-chloronicotinaldehyde)
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Trimethylsilylacetylene
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Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)
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Copper(I) iodide (CuI)
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A suitable base (e.g., triethylamine (NEt₃), diisopropylamine (DIPA))
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Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), toluene)
Procedure:
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To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 2-halonicotinaldehyde, palladium catalyst, and copper(I) iodide.
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Dissolve the solids in the anhydrous solvent.
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Add the base and trimethylsilylacetylene to the reaction mixture.
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The reaction is typically stirred at room temperature or gently heated until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is worked up by removing the solvent under reduced pressure.
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The crude product is then purified using column chromatography on silica gel to yield the desired 2-((trimethylsilyl)ethynyl)nicotinaldehyde.
Potential Applications in Drug Development
While specific biological data for 2-((trimethylsilyl)ethynyl)nicotinaldehyde is limited, the structural motifs present in the molecule, namely the ethynyl group and the pyridine ring, are of significant interest in medicinal chemistry.
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Ethynyl Group: The acetylene (ethynyl) group is a privileged structure in drug discovery.[2] It is present in a number of approved drugs and is known to interact with a wide range of biological targets. The linear geometry of the ethynyl group can act as a rigid linker or introduce specific interactions with protein active sites. Furthermore, terminal alkynes are valuable handles for "click chemistry," a powerful tool for drug discovery and chemical biology.[2]
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Pyridine Ring: The pyridine scaffold is a common feature in many pharmaceuticals.[3][4][5][6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a versatile component for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[3][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor binding.
The combination of these two features in 2-((trimethylsilyl)ethynyl)nicotinaldehyde makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functionality provides a reactive handle for further chemical modifications, allowing for the construction of libraries of related compounds for biological screening. The trimethylsilyl group can be readily removed to provide the terminal alkyne, which can then be used in subsequent coupling reactions or as a pharmacophore itself.
Logical Relationship Diagram for Potential Derivatization
The aldehyde and the protected alkyne functionalities on the 2-((trimethylsilyl)ethynyl)nicotinaldehyde scaffold offer multiple avenues for chemical diversification to create a library of compounds for drug discovery screening.
Conclusion
2-((Trimethylsilyl)ethynyl)nicotinaldehyde is a readily accessible synthetic building block with significant potential for applications in drug discovery and materials science. While direct biological data is scarce, its constituent functional groups are well-established pharmacophores. The synthetic accessibility via the Sonogashira coupling and the potential for diverse chemical modifications make this compound an attractive starting point for the development of novel therapeutic agents. Further research is warranted to explore the biological activities of derivatives of this versatile scaffold.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review | AVESİS [avesis.gazi.edu.tr]
- 5. Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review [ouci.dntb.gov.ua]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
